1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine
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Overview
Description
1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a cyclopentyl group at the 1-position and an iodine atom at the 4-position
Preparation Methods
The synthesis of 1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine can be achieved through several routes. One common method involves the iodination of pyrazole derivatives. For instance, a one-pot synthesis can be employed where pyrazolidin-3-ones are used as starting materials. These intermediates undergo aromatization and oxidative iodination in the presence of sodium iodide, hydrogen peroxide, and a catalytic amount of sulfuric acid . This method is advantageous due to its high atom economy, cost-effectiveness, and environmental friendliness.
Chemical Reactions Analysis
1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The iodine atom at the 4-position can be substituted with other groups using reagents like N-iodosuccinimide or iodine monochloride.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for synthesizing bioactive molecules with potential pharmaceutical applications.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Agricultural Chemistry: The compound can be used in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
4-Iodopyrazole: This compound lacks the cyclopentyl group and has different reactivity and applications.
1-Cyclopentyl-4-chloropyrazole-3-ylamine: This compound has a chlorine atom instead of iodine, which affects its chemical properties and reactivity.
Properties
IUPAC Name |
1-cyclopentyl-4-iodopyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12IN3/c9-7-5-12(11-8(7)10)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOYTMZJEVAXGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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